

Commercial Suppliers and Technical Guide for Amprenavir-d4 in Research

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Compound of Interest

Compound Name: Amprenavir-d4

Cat. No.: B10819129

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Amprenavir-d4**, a deuterated analog of the HIV protease inhibitor Amprenavir. It is intended to serve as a comprehensive resource for researchers utilizing this compound in drug development and various research applications. This guide covers commercial sourcing, key technical data, experimental protocols for its use as an internal standard, and the underlying mechanism of action of Amprenavir.

Commercial Availability of Amprenavir-d4

Amprenavir-d4 is available from several commercial suppliers specializing in research chemicals and pharmaceutical standards. The choice of supplier may depend on factors such as purity, isotopic enrichment, available quantities, and certificate of analysis. Below is a summary of key quantitative data from various suppliers to facilitate comparison.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Isotopic Enrichment	Storage Conditions
Pharmaffiliates	1217661-20-5	C ₂₅ H ₃₁ D ₄ N ₃ O ₆ S	509.65	-	2-8°C Refrigerator
Simson Pharma Limited	1217661-20-5	-	-	Certificate of Analysis provided	-
Hexonsynth	1217661-20-5	C ₂₅ H ₃₁ D ₄ N ₃ O ₆ S	509.65	-	-
Cayman Chemical	2738376-78-6	C ₂₅ H ₃₁ D ₄ N ₃ O ₆ S	509.7	≥99% deuterated forms (d1-d4)	-20°C
Immunomart	1217661-20-5 / 2738376-78-6	C ₂₅ H ₃₁ D ₄ N ₃ O ₆ S	509.65	-	Room temperature shipping
MedChemExpress	2738376-78-6	C ₂₅ H ₃₁ D ₄ N ₃ O ₆ S	509.65	-	Refer to Certificate of Analysis
Acanthus Research	N/A	C ₂₅ H ₃₁ D ₄ N ₃ O ₆ S	-	-	-

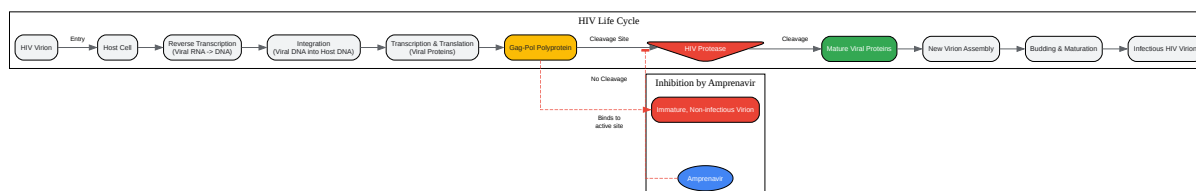
Note: "-" indicates that the information was not readily available on the supplier's public-facing materials and would likely require a direct inquiry or access to a Certificate of Analysis.

Mechanism of Action: Inhibition of HIV Protease

Amprenavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the virus's life cycle.^{[1][2][3]} HIV protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.^{[4][5][6]} This cleavage is an essential step for the assembly of new, infectious virions.

Amprenavir, a peptidomimetic inhibitor, is designed to mimic the transition state of the natural substrates of the HIV protease.[4] It binds with high affinity to the active site of the enzyme, a C2-symmetric homodimer, thereby competitively inhibiting its catalytic activity.[4][7] The inhibition of HIV protease by Amprenavir results in the production of immature, non-infectious viral particles, thus preventing the propagation of the virus.[1][3][7]

The following diagram illustrates the inhibitory action of Amprenavir on the HIV life cycle.



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Caption: Inhibition of HIV Protease by Amprenavir.

Experimental Protocol: Quantification of Amprenavir using Amprenavir-d4 as an Internal Standard by LC-MS/MS

Amprenavir-d4 is an ideal internal standard for the quantitative analysis of Amprenavir in biological matrices due to its similar chemical and physical properties, which allows it to co-elute with the analyte while being distinguishable by mass spectrometry.[8] The following is a

representative protocol for the analysis of Amprenavir in human plasma, adapted from published methodologies.[9][10][11]

Materials and Reagents

- Amprenavir (analytical standard)
- **Amprenavir-d4** (internal standard)
- Human plasma (blank)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Autosampler vials

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amprenavir and **Amprenavir-d4** by dissolving the appropriate amount of each compound in acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions of Amprenavir by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
- Internal Standard Working Solution: Prepare a working solution of **Amprenavir-d4** at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 20 μ L of the **Amprenavir-d4** internal standard working solution.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

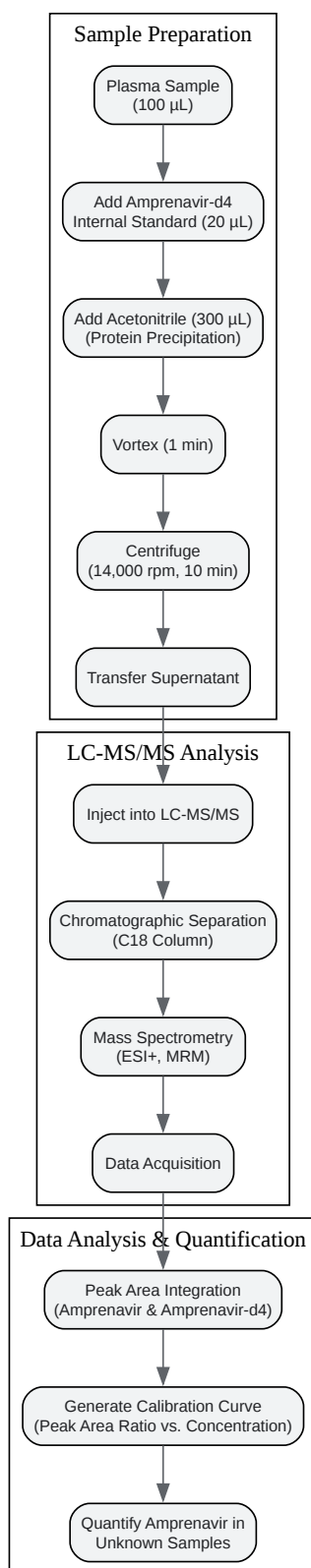
LC-MS/MS Conditions

- LC System: A standard HPLC or UPLC system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation and elution of Amprenavir. For example:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-20% B
 - 3.1-4.0 min: 20% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
 - Amprenavir: m/z 506.2 → [specific fragment ion]
 - **Amprenavir-d4**: m/z 510.2 → [corresponding fragment ion]

Note: The specific fragment ions for Multiple Reaction Monitoring (MRM) should be optimized by direct infusion of the individual compounds.

The following diagram outlines the experimental workflow for the quantification of Amprenavir using **Amprenavir-d4**.



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Caption: LC-MS/MS workflow for Amprenavir quantification.

Conclusion

Amprenavir-d4 is a critical tool for researchers in the field of HIV and antiviral drug development. Its commercial availability from a range of suppliers provides flexibility for procurement. Understanding its mechanism of action as a potent HIV protease inhibitor is fundamental to its application in research. The provided experimental protocol for its use as an internal standard in LC-MS/MS analysis offers a robust method for the accurate quantification of Amprenavir in biological samples, which is essential for pharmacokinetic and other drug development studies. This guide serves as a foundational resource to support the effective use of **Amprenavir-d4** in a research setting.

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